REACTION_CXSMILES
|
C(CN1CC[C:13]2[NH:12][C:11](=[O:16])[N:10]3[N:17]=[C:18](C4C=CC=CC=4F)[N:19]=[C:9]3[C:8]=2C1)(OC)=O.[OH-].[Na+]>C(O)C>[N:19]1[CH:18]=[N:17][N:10]2[C:9]=1[CH:8]=[CH:13][NH:12][C:11]2=[O:16] |f:1.2|
|
Name
|
product
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)CN1CC=2C=3N(C(NC2CC1)=O)N=C(N3)C3=C(C=CC=C3)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the whole stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under nitrogen for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
It is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=NN2C(NC=CC21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |